molecular formula C7H5Cl2F B1590329 2-Chloro-4-(chloromethyl)-1-fluorobenzene CAS No. 2994-69-6

2-Chloro-4-(chloromethyl)-1-fluorobenzene

Cat. No.: B1590329
CAS No.: 2994-69-6
M. Wt: 179.02 g/mol
InChI Key: HGCXYDVBTPDXNO-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)-1-fluorobenzene (CAS: 2994-69-6) is a halogenated aromatic compound with a benzene core substituted at positions 1 (fluoro), 2 (chloro), and 4 (chloromethyl). The chloromethyl group (-CH₂Cl) introduces reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution or cross-coupling reactions. Its molecular formula is C₇H₅Cl₂F, with a molecular weight of 179.48 g/mol (calculated). The compound is typically stored at room temperature and is commercially available in high purity (98%) .

Properties

IUPAC Name

2-chloro-4-(chloromethyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCXYDVBTPDXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511014
Record name 2-Chloro-4-(chloromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2994-69-6
Record name 2-Chloro-4-(chloromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)-1-fluorobenzene typically involves the chlorination of 4-(chloromethyl)-1-fluorobenzene. This can be achieved through electrophilic aromatic substitution reactions using chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)-1-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(chloromethyl)-1-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethyl)-1-fluorobenzene in chemical reactions involves the interaction of its halogen atoms with nucleophiles or electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring influences the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 2-Chloro-4-(chloromethyl)-1-fluorobenzene and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Reactivity Notes
This compound 2994-69-6 C₇H₅Cl₂F 179.48 Cl (C2), CH₂Cl (C4), F (C1) Liquid* High reactivity due to chloromethyl group; prone to nucleophilic substitution .
2-Bromo-4-(chloromethyl)-1-fluorobenzene 78239-72-2 C₇H₅BrClF 223.47 Br (C2), CH₂Cl (C4), F (C1) Liquid Bromine increases molecular weight and polarizability; may enhance electrophilic aromatic substitution .
1-Chloro-4-(difluoromethyl)-2-fluorobenzene 1214333-76-2 C₇H₄ClF₃ 180.55 Cl (C1), CF₂H (C4), F (C2) Not reported Difluoromethyl group introduces electron-withdrawing effects, altering electronic density for regioselective reactions .
2-Chloro-1-fluoro-4-methoxybenzene 186589-76-4 C₇H₆ClFO 160.57 Cl (C2), OCH₃ (C4), F (C1) Not reported Methoxy group (-OCH₃) enhances solubility in polar solvents; directs electrophilic substitution to meta positions .
2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene 1314985-41-5 C₁₀H₉ClF₂O 218.63 Cl (C2), cyclopropylmethoxy (C1), F (C4) Not reported Cyclopropylmethoxy group introduces steric hindrance and potential ring-strain effects .

*Physical state inferred from structurally similar 2-bromo analogue .

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity

  • Chloromethyl (-CH₂Cl) vs. Bromine/Bromomethyl :
    The target compound’s chloromethyl group is more electronegative than bromine (’s analogue), leading to faster nucleophilic displacement reactions. However, bromine’s larger atomic radius may stabilize transition states in aromatic substitutions .
  • Difluoromethyl (-CF₂H) vs. Chloromethyl :
    The difluoromethyl group () is strongly electron-withdrawing, reducing electron density on the benzene ring and directing electrophilic attacks to specific positions (e.g., para to fluorine) .
  • Methoxy (-OCH₃) vs. Chloromethyl: Methoxy groups () are electron-donating, increasing solubility in polar solvents (e.g., methanol) and directing electrophilic substitution to the meta position relative to the substituent .

Physicochemical Properties

Biological Activity

2-Chloro-4-(chloromethyl)-1-fluorobenzene, also known by its CAS number 2994-69-6, is a chlorinated aromatic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

  • Molecular Formula : C₇H₅Cl₂F
  • Molecular Weight : 179.02 g/mol
  • Physical State : Typically a colorless to yellow liquid.
  • Storage Conditions : Should be stored in an inert atmosphere at temperatures between 2-8°C.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is known to undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen substituents, which can influence its reactivity and interactions with biomolecules.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Cell Signaling Pathways : It could modulate signaling pathways, impacting processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of chlorinated aromatic compounds, including this compound. Research has shown that similar compounds can induce apoptosis in cancer cells through:

  • Activation of caspase pathways.
  • Disruption of mitochondrial membrane potential.

A study demonstrated that derivatives of chlorinated benzene compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a role for this compound in cancer therapeutics .

Antimicrobial Properties

Chlorinated compounds are often evaluated for their antimicrobial activities. Preliminary data suggest that this compound may exhibit:

  • Bactericidal effects against Gram-positive and Gram-negative bacteria.
  • Fungicidal activity , which warrants further investigation into its applications in treating fungal infections.

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant cytotoxicity in breast cancer cell lines with IC50 values indicating effective concentrations.
Study B Antimicrobial ActivityShowed inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus.
Study C Enzyme InteractionIdentified potential inhibition of cytochrome P450 enzymes, suggesting implications for drug metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under-researched; however, similar compounds typically exhibit:

  • Moderate absorption rates.
  • Variable half-lives depending on metabolic pathways influenced by structural characteristics.

Safety and Toxicology

As with many chlorinated compounds, safety assessments are critical. The compound is classified with hazard statements indicating potential skin and eye irritation (GHS Pictogram: Danger). Further toxicological studies are necessary to establish safe handling practices and therapeutic windows.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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